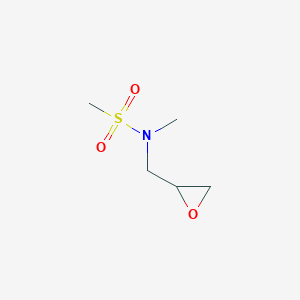

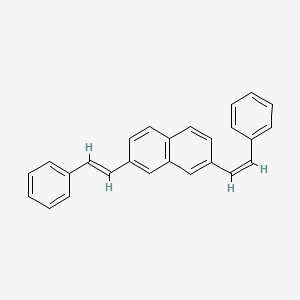

![molecular formula C26H33FNNaO5 B13386593 (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerivastatin sodium is a synthetic member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. It was marketed under the brand names Baycol and Lipobay by Bayer A.G. in the late 1990s. it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, a severe muscle-damaging condition .

Preparation Methods

Cerivastatin sodium is synthesized through a series of chemical reactions involving the formation of a pyridine derivative. The synthetic route typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting appropriate starting materials under controlled conditions.

Introduction of Functional Groups: Various functional groups, including fluorophenyl, isopropyl, and methoxymethyl groups, are introduced to the pyridine ring.

Formation of the Dihydroxyheptanoic Acid Side Chain: This side chain is synthesized and attached to the pyridine ring.

Conversion to Sodium Salt: The final product, cerivastatin, is converted to its sodium salt form to enhance its stability and solubility

Chemical Reactions Analysis

Cerivastatin sodium undergoes several types of chemical reactions, including:

Oxidation: Cerivastatin sodium can undergo oxidative biotransformation, primarily catalyzed by cytochrome P450 enzymes (CYP2C8 and CYP3A4).

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: Various substitution reactions can be performed to modify the functional groups on the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are active metabolites that retain the ability to inhibit HMG-CoA reductase .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the synthesis and reactivity of statins.

Biology: Research has focused on its effects on cellular cholesterol metabolism and its interactions with cellular receptors.

Medicine: Cerivastatin sodium was used to treat hypercholesterolemia and mixed dyslipidemia.

Mechanism of Action

Cerivastatin sodium exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of LDL receptors, and increased uptake of LDL cholesterol from the circulation. The end result is a significant reduction in plasma cholesterol levels .

Comparison with Similar Compounds

Cerivastatin sodium is compared with other statins such as atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin. While all these compounds inhibit HMG-CoA reductase, cerivastatin sodium was found to be the most potent inhibitor with an inhibitory constant of 0.5 μg/L. its high potency also contributed to a higher incidence of adverse effects, particularly rhabdomyolysis .

Similar compounds include:

- Atorvastatin

- Fluvastatin

- Lovastatin

- Pitavastatin

- Pravastatin

- Rosuvastatin

- Simvastatin

Cerivastatin sodium’s unique combination of high potency and adverse effect profile distinguishes it from other statins .

Properties

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUADMRJQVPIAS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FNNaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

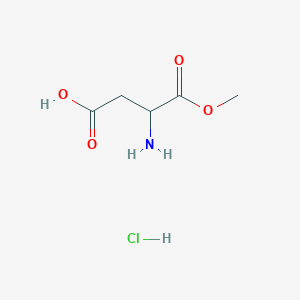

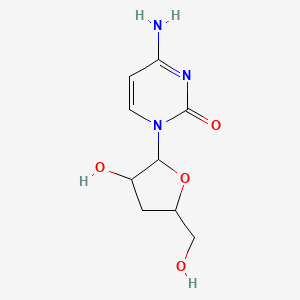

![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)

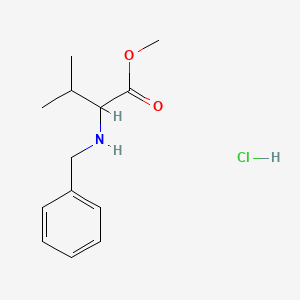

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)

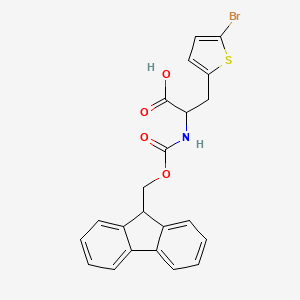

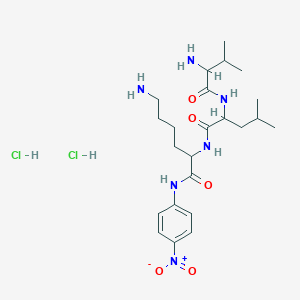

![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13386544.png)

![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)

![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)